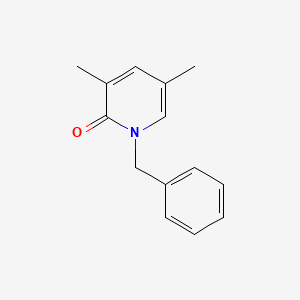

1-Benzyl-3,5-dimethylpyridin-2(1H)-one

Description

1-Benzyl-3,5-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a benzyl group at position 1 and methyl groups at positions 3 and 4. Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

111889-63-5 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-benzyl-3,5-dimethylpyridin-2-one |

InChI |

InChI=1S/C14H15NO/c1-11-8-12(2)14(16)15(9-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

InChI Key |

LLNAUYSKIJILDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN(C1=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 3,5-dimethylpyridine, and suitable solvents.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at different positions on the pyridinone ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Derivatives with Modified Substituents

1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one (FOY)

- Structure : FOY () shares the 1-benzyl-pyridin-2(1H)-one core but incorporates a 3,5-dimethyloxazole ring at position 5.

- While direct biological data for FOY are unavailable, its structural complexity suggests distinct target selectivity compared to the simpler 3,5-dimethylpyridinone scaffold.

- Key Difference : The oxazole substitution may alter solubility and metabolic stability due to increased lipophilicity.

4-Deuterio-1-Benzyl-3,5-dimethylpyridin-2(1H)-one

- Structure : This derivative () replaces hydrogen with deuterium at position 3.

- Properties: Deuteriation often improves metabolic stability by slowing cytochrome P450-mediated oxidation.

3,5-Dibromo-1-methylpyridin-2(1H)-one

Pyrazinone and Pyrazole Analogs

1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one

- Structure: Features a pyrazinone core (two nitrogen atoms) instead of pyridinone, with chloro and methyl substituents ().

- Predicted density (1.35 g/cm³) and acidity (pKa ≈ -6.33) suggest higher polarity compared to pyridinones .

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

- Structure: Pyrazole-based analogs () retain the benzyl and dimethyl groups but replace the pyridinone with a benzamide-linked pyrazole.

- Biological Activity :

- Antiproliferative Effects : Compounds 22 and 23 exhibit EC50 values of 0.62–1.0 μM in MIA PaCa-2 pancreatic cancer cells, outperforming 3-methyladenine and spautin-1 .

- Autophagy Modulation : These compounds disrupt autophagic flux by impairing mTORC1 reactivation and LC3-II clearance, a mechanism distinct from classical lysosomal inhibitors like chloroquine .

Comparative Data Table

Key Findings and Implications

- Structural Optimization: Substitutions on the pyridinone/pyrazole core (e.g., trifluoromethyl, halogens) significantly influence potency and selectivity. For example, trifluoromethyl groups enhance metabolic stability and antiproliferative activity .

- Deuterated Derivatives : While underexplored in the evidence, deuteriation of 1-benzyl-3,5-dimethylpyridin-2(1H)-one could address pharmacokinetic limitations of the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.